molecular formula C19H27N3O3 B2720697 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 2097895-59-3

4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2720697
CAS No.: 2097895-59-3
M. Wt: 345.443
InChI Key: SZUMQTUBLJZQNL-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one ( 2097895-59-3) is a complex synthetic molecule with a molecular formula of C19H27N3O3 and a molecular weight of 345.4 g/mol . Its structure incorporates a pyrrolidin-2-one core, a 4-tert-butyl group, and a piperazine ring substituted with a 2-hydroxyphenyl moiety . This specific molecular architecture, particularly the presence of the piperazine fragment, is commonly found in compounds with significant pharmacological potential . Piperazine-based structures are recognized as privileged scaffolds in medicinal chemistry due to their versatility and documented presence in bioactive molecules targeting the central nervous system (CNS) . The combination of the hydroxyphenyl and carbonyl functional groups suggests the ability to participate in key hydrogen bonding interactions with biological targets, while the tert-butyl group may enhance lipophilicity and membrane permeability . Although the full mechanism of action and specific research applications for this compound are still under investigation, its design suggests it is a candidate for use in drug discovery research, particularly in the development of neuroactive agents . This product is intended for research purposes such as biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied as a high-purity compound for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)13-12-20-17(24)16(13)18(25)22-10-8-21(9-11-22)14-6-4-5-7-15(14)23/h4-7,13,16,23H,8-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUMQTUBLJZQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the reaction of 2-hydroxyaniline with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 4-(2-hydroxyphenyl)piperazine.

    Introduction of the Pyrrolidinone Moiety: The intermediate is then reacted with 4-tert-butyl-2-oxo-pyrrolidine-1-carboxylic acid chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an inhibitor of polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a prime target for drug development.

Case Study: Inhibition of Plk1

A study identified derivatives based on similar scaffolds that effectively inhibit Plk1's activity, leading to mitotic arrest and apoptosis in cancer cells while sparing normal cells. The findings suggest that modifications to the piperazine and pyrrolidine rings can enhance selectivity and potency against cancer cells .

Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in Alzheimer's disease research. Its ability to inhibit amyloid-beta aggregation and tau phosphorylation makes it a candidate for further development as an anti-Alzheimer's agent.

Case Study: Anti-Alzheimer's Potential

Recent studies demonstrated that compounds with similar structures exhibit significant inhibition of human acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are crucial for Alzheimer's pathology. The presence of phenolic groups enhances antioxidant properties, contributing to neuroprotection .

Antiviral Activity

The heterocyclic nature of the compound positions it well for antiviral research. Compounds derived from piperazine have been noted for their antiviral properties against various pathogens.

Case Study: Antiviral Agents

Research has indicated that piperazine derivatives can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. The specific structure of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one may enhance its efficacy against certain viral strains .

Table 1: Summary of Biological Activities

Activity TypeTargetMechanism of ActionReference
AnticancerPolo-like kinase 1Inhibition leading to mitotic arrest
NeuroprotectiveAChE/BACE1Inhibition of enzyme activity; antioxidant effects
AntiviralVarious virusesInterference with viral replication

Table 2: Structure-Activity Relationship (SAR)

Compound VariationActivity LevelObservations
Hydroxyphenyl GroupHighEnhances binding affinity and biological activity
Piperazine ModificationsModerateAlters selectivity towards cancerous vs normal cells

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the piperazine ring can interact with receptors or enzymes. The compound’s overall structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Physicochemical Properties

Compound Substituents (Pyrrolidinone) Piperazine Substituent Melting Point (°C) Key Functional Groups
Target Compound 4-tert-butyl, 3-carbonyl 2-hydroxyphenyl Not reported Hydroxyl, carbonyl
EP-40 () 1-propyl, 2-hydroxy 2-hydroxyphenyl Not reported Hydroxyl, propyl linker
4f () 1-benzyl, 5-phenyl 4-phenyl 114–116 Carbonyl, aromatic
TGI-004 () 1-(3-methylbutyl) 4-fluorophenyl Not reported Fluorine, alkyl chain
4a () 1-(4-fluorophenyl) 4-amino-triazolyl Not reported Thioxo-triazole, fluorine
  • Hydrogen Bonding: The 2-hydroxyphenyl group enables strong hydrogen bonding, contrasting with fluorophenyl (TGI-004) or nitro-phenyl () groups, which lack H-bond donors .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents: Hydroxyphenyl: Enhances antioxidant activity and H-bonding (target compound vs. EP-40). Nitro-phenyl (): Electron-withdrawing but may reduce metabolic stability .
  • Linker Flexibility : The rigid carbonyl linker in the target compound may restrict conformational freedom compared to EP-40’s propyl chain, possibly improving target selectivity .

Biological Activity

The compound 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 198627-86-0

This compound features a pyrrolidine backbone with a tert-butyl group and a piperazine moiety, which are known to influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an inhibitor of specific enzymes and receptors. Below are the key areas of biological activity:

1. Enzyme Inhibition

Studies have shown that derivatives of piperazine, such as the one , can inhibit enzymes like tyrosinase , which is crucial in melanin biosynthesis. The inhibition of tyrosinase may have therapeutic implications for conditions related to pigmentation disorders and certain cancers .

2. Antimicrobial Properties

Recent evaluations have indicated that related compounds demonstrate antimicrobial activity against various pathogens. For instance, derivatives exhibiting structural similarities have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

3. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors. Some studies have investigated the binding affinities of similar piperazine derivatives to serotonin and dopamine receptors, indicating possible neuroleptic effects . These interactions could provide insights into the compound's efficacy in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Enzyme InhibitionTyrosinase
AntimicrobialStaphylococcus aureus, E. coli
NeuropharmacologySerotonin and Dopamine Receptors

Case Study 1: Tyrosinase Inhibition

A study conducted on a series of phenolic compounds demonstrated that those with hydrophobic ortho-substituents showed significant inhibition of tyrosinase activity. The compound's structural features suggest it may similarly inhibit this enzyme, offering therapeutic prospects for hyperpigmentation treatments .

Case Study 2: Antimicrobial Evaluation

In a comparative study, various piperazine derivatives were tested for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against targeted pathogens, highlighting the potential for developing new antimicrobial agents .

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity. For instance, the introduction of hydrophobic groups has been shown to increase enzyme inhibition potency and receptor affinity, suggesting avenues for further optimization of the compound's structure for improved therapeutic outcomes .

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